2-Amino-6-chloro-4-fluorotoluene
Overview
Description
Scientific Research Applications
Fluorinated Compounds in Medicinal Chemistry : Organofluorine compounds play a critical role in medicinal chemistry, contributing to a significant percentage of pharmaceutical products. The incorporation of fluorine into organic molecules often enhances their biological activity, metabolic stability, and membrane permeability. The study by Amii and Uneyama (2009) discusses the significance of C-F bond activation in organic synthesis, highlighting the importance of fluorine in developing pharmaceutical and agrochemical compounds Amii & Uneyama, 2009.
Fluorophores in Biochemistry : Fluorophores, such as fluorescent amino acids, have transformed biological studies by enabling non-invasive studies in cells and organisms. Cheng et al. (2020) review the advances in designing and synthesizing fluorescent amino acids, underscoring their utility in tracking protein-protein interactions and imaging biological processes with high spatial resolution Cheng et al., 2020.
Synthesis and Characterization of Fluorinated Compounds : The synthesis and characterization of fluorinated compounds, such as fluorobicyclohexane derivatives, demonstrate the potential for creating selective and orally active pharmaceuticals. Nakazato et al. (2000) explore the synthesis and pharmacological characterization of such derivatives, highlighting their application in treating neurological disorders Nakazato et al., 2000.
Fluorination in Organic Synthesis : The fluorination of organic compounds is a key area of interest due to the unique properties conferred by the fluorine atom. Studies on fluorometabolite production, such as the work by Eustáquio et al. (2010), show how genetic engineering can be used to produce fluorosalinosporamide, demonstrating the potential of fluorination in creating novel compounds with desired properties Eustáquio et al., 2010.
Safety And Hazards
The safety data sheet for 2-Amino-6-chloro-4-fluorotoluene indicates that it is hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, eye irritant, and can cause specific target organ toxicity (single exposure) affecting the respiratory system .
properties
IUPAC Name |
3-chloro-5-fluoro-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-4-6(8)2-5(9)3-7(4)10/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPXWUPJSPGPSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372201 | |
Record name | 2-Amino-6-chloro-4-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluoro-2-methylaniline | |
CAS RN |
886761-87-1 | |
Record name | 3-Chloro-5-fluoro-2-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886761-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-chloro-4-fluorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70372201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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